
Chalcone 4 (hydrate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Chalcone 4 hydrate is an anti-parasite agent that inhibits the growth of Babesia and Theileria . It is also a potent, selective inhibitor of the chemokine CXCL12 via direct binding . It is also a small molecule anti-ligand (or neutraligand) of CXCR4 and CXCR7 .
Synthesis Analysis
Chalcones are structurally diverse group of flavonoids and can be synthesized by treating aromatic aldehydes with aryl ketones in the presence of an appropriate amount of agents . They can easily allow to cyclize forming flavonoid structure which is isomeric key step for the skeletal modification of chalcones .Molecular Structure Analysis
The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system . Stereochemically, chalcone can exist both trans (E) and cis (Z) isomers, but the Z conformer is most unstable due to steric effects of ring A with carbonyl group .Chemical Reactions Analysis
Chalcones are biogenetic precursors of flavonoids and isoflavonoids, which are abundant in plants . They can undergo many chemical reactions and are used to synthesize heterocyclic compounds .Physical and Chemical Properties Analysis
Chalcones have low redox potential, stability, electron transfer reactions and more importantly for its promising biological activities . The chalcone core is composed of two aromatic rings that are linked through a three carbon-α, β-unsaturated carbonyl system .科学的研究の応用
Medicinal Chemistry and Drug Discovery
Chalcone 4 (hydrate) is recognized as a "privileged structure" in medicinal chemistry, extensively employed as an effective template for drug discovery. Its derivatives, both natural and synthetic, exhibit a range of interesting biological activities with potential clinical applications against various diseases. The significance of chalcone in medicinal chemistry encompasses the isolation of novel derivatives, development of new synthetic methodologies, evaluation of biological properties, and exploration of mechanisms of action and target identification (Zhuang et al., 2017).
Optical Properties and Solar Cell Applications
Chalcone derivatives have been investigated for their potential in solar cell applications. A study explored the molecular structure and optical properties of new chalcone derivatives, finding them to be promising photosensitizers. This research included the preparation of thin films of chalcone derivatives and analysis of their structural formation and optical features, providing insights into their application in the fabrication of organic/inorganic hybrid heterojunction solar cells (Makhlouf et al., 2018).
Antimicrobial Activity
Chalcones have been synthesized and tested for antimicrobial activity. For example, new 3,5-dinaphthyl substituted 2-pyrazolines derived from chalcones showed significant antimicrobial properties against various organisms like Escherichia coli, Staphylococcus aureus, and others. The presence of specific substituents on the naphthalene rings was found to enhance antimicrobial effectiveness (Azarifar & Shaebanzadeh, 2002).
Inhibition of Carbonic Anhydrase
Chalcone derivatives have been studied for their in vitro inhibition effects on carbonic anhydrase enzymes. This research highlighted the potential of synthesized chalcone compounds in inhibiting the activity of these enzymes, which are significant in various physiological processes (Gençer et al., 2013).
Nonlinear Optical Behavior
Chalcone-based materials are significant in industrial applications due to their nonlinear optical (NLO) properties. A study focused on synthesizing and characterizing new chalcone-based single crystals, examining their structure and NLO behavior. This research provides valuable insights for the use of chalcone derivatives in various technological applications (Ramkumar et al., 2013).
Corrosion Inhibition
Chalcone derivatives have been evaluated for their corrosion inhibition behavior. In a study, the effect of chalcone derivatives on mild steel corrosion in hydrochloric acid solution was assessed. The research demonstrated the high inhibition activities of these derivatives and their adsorption properties on mild steel surfaces (Lgaz et al., 2017).
Vibrational Properties for Optoelectronic Devices
The structural and vibrational properties of a specific chalcone monohydrate have been studied for potential use in fluorescent probes, luminescent materials, and optoelectronic devices. This research involved examining the crystalline structure and various spectral properties of the chalcone compound (Nogueira et al., 2020).
作用機序
Safety and Hazards
Chalcone 4 (hydrate) should be handled with care. Avoid dust formation, avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
将来の方向性
The sustainable use of resources is essential in all production areas, including pharmaceuticals. The continuous progress in the fields of green chemistry and the use of artificial intelligence are contributing to the speed and effectiveness of a more sustainable drug discovery pipeline . Chalcones are an innovative class of compounds with significant therapeutic potential against various diseases .
特性
CAS番号 |
1202866-96-3 |
|---|---|
分子式 |
C16H15ClO4 |
分子量 |
306.74 g/mol |
IUPAC名 |
(E)-1-(4-chlorophenyl)-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one;hydrate |
InChI |
InChI=1S/C16H13ClO3.H2O/c1-20-16-10-11(3-9-15(16)19)2-8-14(18)12-4-6-13(17)7-5-12;/h2-10,19H,1H3;1H2/b8-2+; |
InChIキー |
PXVQKTVKTBMRIW-VOKCZWNHSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)O.O |
SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |
正規SMILES |
COC1=C(C=CC(=C1)C=CC(=O)C2=CC=C(C=C2)Cl)O.O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




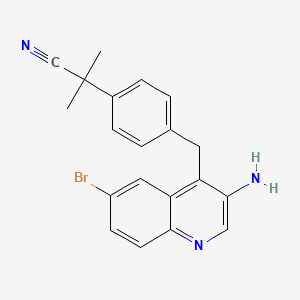
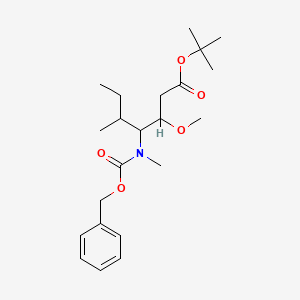
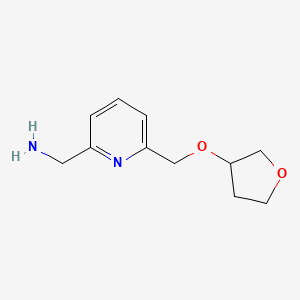
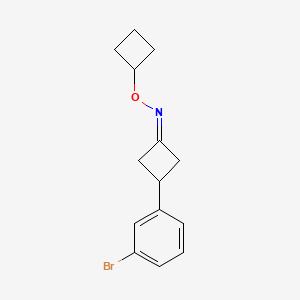
![6-bromo-N-(cyclohexylmethoxy)imidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B3320045.png)
![3-[(Cyclobutyloxy)amino]-6-ethyl-2H-indol-2-one](/img/structure/B3320071.png)
![6-Chloro-3-[(cyclohexylmethoxy)amino]-7-methyl-2H-indol-2-one](/img/structure/B3320081.png)


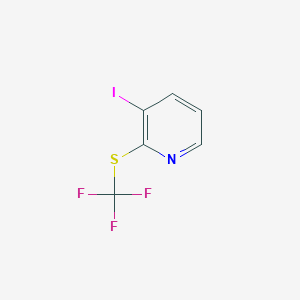
![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-8-carboxylate](/img/structure/B3320111.png)
![1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidine-4-carbonitrile](/img/structure/B3320113.png)
